![molecular formula C19H13ClF3NO4S B2528438 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate CAS No. 337919-83-2](/img/structure/B2528438.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that might be expected from the compound . For instance, the presence of a benzenesulfonate group is common in the compounds discussed in the papers, which suggests that similar reactivity patterns, such as sulfonation reactions, could be relevant .
Synthesis Analysis
The synthesis of related compounds involves the use of intermediates such as 2-ammonio-5-chloro-4-methylbenzenesulfonate, which is an intermediate in the synthesis of lake red azo pigments . This suggests that the synthesis of the compound might also involve multi-step reactions, possibly starting with simpler benzenesulfonate derivatives and involving steps such as chlorination, trifluoromethylation, and the introduction of a pyridinyl group.
Molecular Structure Analysis
The molecular structure of related compounds shows interesting features such as zwitterionic forms and hydrogen-bonded ladders, which could also be present in the compound of interest . The presence of a pyridinium group in one of the compounds suggests that nitrogen-containing heterocycles can form stable salts with benzenesulfonate groups, which might be relevant for the compound .
Chemical Reactions Analysis
The related compounds discussed in the papers are involved in various chemical reactions. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is used as an oxidizing agent for the oxidation of pyrazolines to pyrazoles . This indicates that the chloro and sulfonate groups can participate in oxidation reactions, which might also be applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include the formation of pseudopolymorphs and the presence of intermolecular hydrogen bonds, which contribute to the stability and crystallinity of the compounds . These properties are important for understanding the behavior of the compound in different environments and can influence its solubility, melting point, and other physical characteristics.
Scientific Research Applications
Cancer Treatment Research
Sorafenib, a drug that targets malignant cancer cells and cuts off their blood supply, has been studied in its crystallized form, including its tosylate salt variant. The tosylate salt is specifically 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-2-(N-methylcarbamoyl)pyridinium 4-methylbenzenesulfonate. This research reveals variations in the solid-state conformation of sorafenib in different crystalline environments, crucial for understanding its mechanism in cancer treatment (Ravikumar et al., 2011).
Antioxidant and Corrosion Inhibition
A study synthesized 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate 2 and evaluated it as an antioxidant and corrosion inhibitor for lubricating oil. This substance showed significant effectiveness in preventing oxidation and corrosion, crucial for prolonging the lifespan and efficiency of machinery and engines (Habib et al., 2014).
Organic Synthesis and Structural Studies
In organic chemistry, the structural elucidation of various compounds derived from benzenesulfonate derivatives has been a subject of study. For example, the structural analysis of 8-chloro-4-phenyl-7-methyl-2,3-dihydro-1,2,3,5-benzothiatriazine-1,1-dioxide reveals detailed information on the molecular arrangement and potential applications in synthetic chemistry (Pittman et al., 1992).
Synthesis of Herbicides
Research on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, highlights the importance of these compounds in agricultural applications. The optimized synthesis process enhances the production efficiency of such herbicides (Hang-dong, 2010).
Future Directions
Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of compounds like “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate” will continue to be an important area of research.
properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO4S/c1-12-5-7-16(8-6-12)29(25,26)28-15-4-2-3-14(10-15)27-18-17(20)9-13(11-24-18)19(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQOMNMUIALIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

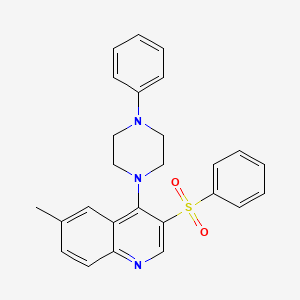
![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)
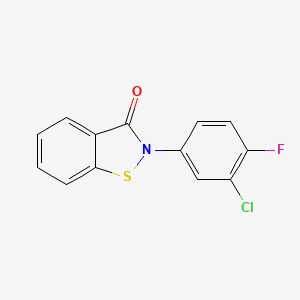
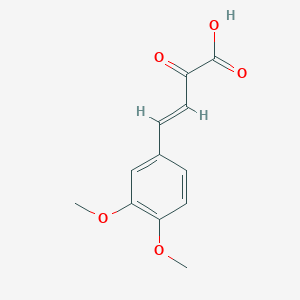
![1H-Pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2528361.png)
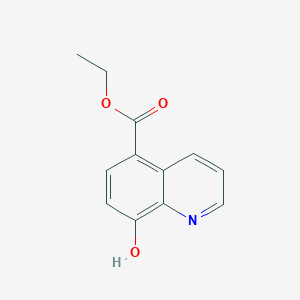
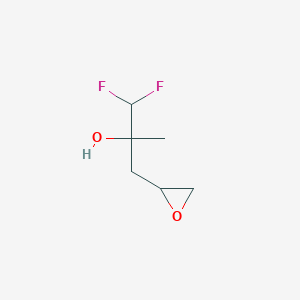
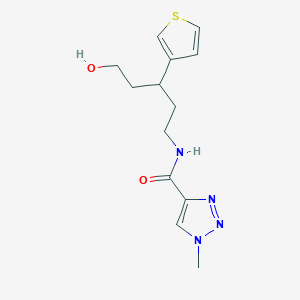
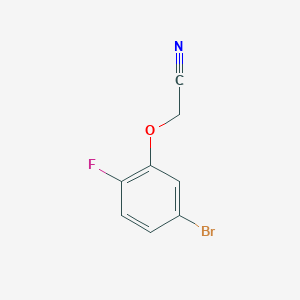
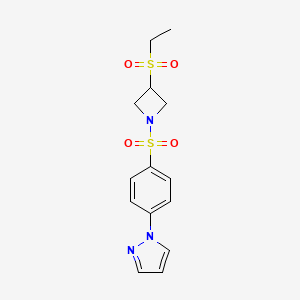
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528375.png)
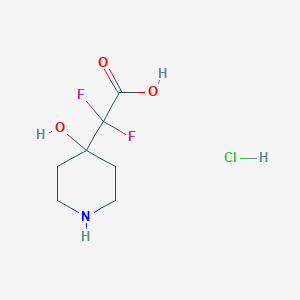
![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)